molecular formula C11H9NO3 B14807636 4-Cyano-3-cyclopropoxybenzoic acid

4-Cyano-3-cyclopropoxybenzoic acid

Cat. No.: B14807636
M. Wt: 203.19 g/mol
InChI Key: ULVNNCKEEYSDPS-UHFFFAOYSA-N
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Description

4-Cyano-3-cyclopropoxybenzoic acid is a benzoic acid derivative with distinct functional groups: a cyano (-CN) substituent at the 4-position and a cyclopropoxy (-O-cyclopropane) group at the 3-position of the aromatic ring. The carboxylic acid group at the 1-position contributes to its acidic properties.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-cyano-3-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H9NO3/c12-6-8-2-1-7(11(13)14)5-10(8)15-9-3-4-9/h1-2,5,9H,3-4H2,(H,13,14)

InChI Key

ULVNNCKEEYSDPS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-cyclopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-cyclopropoxybenzaldehyde with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by oxidation to form the desired cyano group.

Industrial Production Methods

Industrial production of 4-Cyano-3-cyclopropoxybenzoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Cyano-3-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Cyano-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy group can influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Structure : Features a hydroxyl (-OH) group at the 4-position and a carboxylic acid group at the 1-position.
  • Key Differences: Lacks the cyano and cyclopropoxy substituents present in the target compound.
  • Impact on Properties: Acidity: The hydroxyl group (electron-donating) reduces acidity compared to the target compound’s cyano group (electron-withdrawing). The pKa of 4-hydroxybenzoic acid is ~4.5, whereas the target’s pKa is likely lower due to the cyano group’s electron-withdrawing effect . Solubility: Higher water solubility due to the polar -OH group, contrasting with the target’s cyclopropoxy group, which may enhance lipophilicity.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Contains a 3,4-dihydroxybenzene ring and an acrylic acid side chain.
  • Key Differences: The dihydroxy groups and unsaturated side chain contrast with the target’s cyano and cyclopropoxy groups.
  • Impact on Properties: Antioxidant Activity: Caffeic acid exhibits strong antioxidant properties due to its catechol structure, a feature absent in the target compound . Pharmacological Use: Widely studied in supplements, cosmetics, and food research . The target’s cyano group may confer different bioactivity, such as enzyme inhibition or metabolic stability.

Data Tables

Table 1: Comparative Properties of Benzoic Acid Derivatives

Compound CAS Molecular Formula Substituents pKa (estimated) Key Applications
4-Cyano-3-cyclopropoxybenzoic acid N/A C11H9NO3 4-CN, 3-O-cyclopropane ~3.5–4.0* Synthetic intermediates
4-Hydroxybenzoic acid 99-96-7 C7H6O3 4-OH 4.5 R&D, preservatives
Caffeic acid 331-39-5 C9H8O4 3,4-diOH, acrylic acid 4.3 (carboxylic) Supplements, cosmetics

*Estimated based on substituent effects.

Research Findings and Trends

  • Acidity Modulation: The cyano group in 4-cyano-3-cyclopropoxybenzoic acid likely enhances acidity compared to 4-hydroxybenzoic acid, though the cyclopropoxy group may partially offset this effect through steric hindrance or electron donation .
  • Lipophilicity vs.
  • Synthetic Utility: The cyano group offers a handle for further functionalization (e.g., reduction to amines), distinguishing the target from simpler benzoic acid derivatives.

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